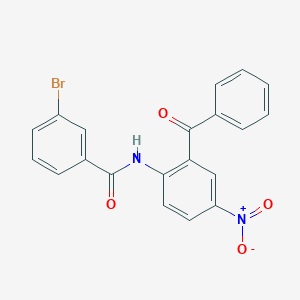

N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O4/c21-15-8-4-7-14(11-15)20(25)22-18-10-9-16(23(26)27)12-17(18)19(24)13-5-2-1-3-6-13/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNLNSPGGQHGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide and Its Analogs

Classical Amide Coupling Strategies

Acyl Halide-Amine Condensation for Benzamide (B126) Formation

A primary and direct route for the synthesis of N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide is the nucleophilic acyl substitution involving an acyl halide and an amine. This method involves reacting 3-bromobenzoyl chloride with 2-amino-4-nitrobenzophenone. The reaction mechanism follows a classic addition-elimination pathway where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond. slideshare.net A base is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.

The success of the acyl halide-amine condensation is highly dependent on the careful optimization of reaction parameters to maximize yield and purity.

Solvents: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the reactive acyl chloride. Dichloromethane is a common choice for this reaction. mdpi.com Other polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile can also be utilized, particularly if precursor solubility is a concern. fishersci.co.uknih.gov

Temperature: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature (e.g., 25 °C). This temperature management helps to minimize the formation of side products.

Catalysts and Reagents: While not always requiring a catalyst in the traditional sense, a stoichiometric amount of a non-nucleophilic base is essential to act as an HCl scavenger. Triethylamine is a frequently used base for this purpose. mdpi.com The molar ratio of the amine to the acyl chloride is often slightly greater than 1:1 (e.g., 1:1.2) to ensure complete consumption of the amine precursor. Reaction times can range from 12 to 24 hours to ensure the reaction proceeds to completion.

| Parameter | Optimized Condition | Rationale |

| Precursors | 3-bromobenzoyl chloride, 2-amino-4-nitrobenzophenone | Direct formation of the target amide bond. |

| Solvent | Anhydrous Dichloromethane (DCM) | Prevents hydrolysis of acyl chloride. |

| Base | Triethylamine (TEA) | Scavenges HCl byproduct. mdpi.com |

| Temperature | 0 °C to 25 °C | Controls exothermicity, minimizes side reactions. |

| Stoichiometry | 1:1.2 (Amine:Acyl Chloride) | Drives reaction to completion. |

| Reaction Time | 12–24 hours | Ensures high conversion. |

The steric and electronic properties of the reacting precursors, 2-amino-4-nitrobenzophenone and 3-bromobenzoyl chloride, play a significant role in the reaction's outcome.

Electronic Effects: The amine precursor, 2-amino-4-nitrobenzophenone, contains a strongly electron-withdrawing nitro group. This group deactivates the aromatic ring and reduces the nucleophilicity of the amino group, which can slow the rate of reaction. nih.gov Conversely, the carbonyl carbon of 3-bromobenzoyl chloride is highly electrophilic, which facilitates the nucleophilic attack by the amine. The presence of electron-withdrawing groups on aniline derivatives can make amide coupling sluggish. nih.gov

Carboxylic Acid Activation Methods

An alternative to the acyl halide method involves the direct coupling of a carboxylic acid (3-bromobenzoic acid) with an amine (2-amino-4-nitrobenzophenone). This approach avoids the need to prepare the often moisture-sensitive acyl chloride. However, it requires the use of a coupling agent to activate the carboxylic acid, converting its hydroxyl group into a better leaving group. researchgate.netchemistrysteps.com

Carbodiimides are a class of highly effective reagents for promoting amide bond formation. creative-proteomics.com They react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukchemistrysteps.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC is a powerful activating agent, but its use results in the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents. nbinno.com While this insolubility can simplify product purification via filtration, it can also complicate the process if the desired product is also poorly soluble. creative-proteomics.comnbinno.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble. nbinno.com This property makes the purification process more straightforward, as the byproduct can be easily removed with an aqueous wash. nbinno.comreddit.com This is particularly advantageous for reactions in which filtration is impractical. nbinno.com For sluggish couplings involving electron-deficient amines, the reaction can be optimized by using additives. The combination of EDC with 1-hydroxy-7-azabenzotriazole (HOAt) and a base like N,N'-diisopropylethylamine (DIPEA) has been shown to significantly improve conversion rates. nih.govacs.org

| Reagent | Key Feature | Byproduct | Byproduct Solubility | Typical Solvents |

| DCC | Waxy solid | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Dichloromethane (DCM) |

| EDC | Water-soluble solid | Water-soluble urea | Soluble in water | Water, DCM, THF, DMF |

Phosphonium and uronium/aminium salt-based reagents are among the most efficient coupling agents, known for high reaction rates and minimal side reactions, especially in complex or sterically hindered syntheses. bachem.com These reactions require a non-nucleophilic base, such as DIPEA, and are typically performed in polar aprotic solvents like DMF. fishersci.co.uk

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium salt that activates carboxylic acids by forming a benzotriazole ester (OBt ester). It is known for its high coupling efficiency and can be used in a one-pot procedure where all reagents are mixed together. reddit.combachem.com The removal of its phosphorus-containing byproduct can sometimes be challenging during purification. reddit.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a uronium-type reagent based on 1-hydroxy-7-azabenzotriazole (HOAt). It forms highly reactive OAt active esters, which are more reactive than the corresponding OBt esters generated by reagents like PyBOP. fishersci.co.uk This enhanced reactivity is due to the electronic properties of the HOAt core and anchimeric assistance from the pyridine nitrogen, making HATU particularly effective for difficult couplings. It is crucial when using HATU to pre-activate the carboxylic acid before adding the amine to prevent the reagent from reacting with the amine to form an unwanted guanidinium byproduct. reddit.com

| Reagent | Type | Active Ester Formed | Key Advantages | Procedural Note |

| PyBOP | Phosphonium Salt | OBt Ester | High efficiency, suitable for one-pot reactions. reddit.combachem.com | Byproduct can be difficult to remove. reddit.com |

| HATU | Uronium Salt | OAt Ester | Very high reactivity, good for hindered couplings. | Requires pre-activation of the carboxylic acid. reddit.com |

Ester Aminolysis and Transamidation Routes

The formation of the amide linkage in this compound can be accomplished through classical methods such as ester aminolysis and transamidation. These approaches involve the reaction of a suitable amine precursor, 2-amino-5-nitrobenzophenone (B23384), with a carboxylic acid derivative.

Ester Aminolysis: This method involves the reaction of an ester, typically an activated ester like a methyl or ethyl ester of 3-bromobenzoic acid, with 2-amino-5-nitrobenzophenone. The reaction is generally carried out at elevated temperatures and can be catalyzed by acids or bases. While a viable route, the direct aminolysis of simple alkyl esters can be sluggish and may require harsh conditions, potentially leading to side reactions. The use of more reactive esters, such as p-nitrophenyl esters, can facilitate the reaction under milder conditions. Kinetic studies on the aminolysis of nitrophenyl esters have shown that the reaction rates are influenced by the nature of the ester and the amine, as well as the reaction medium.

Transamidation: Transamidation offers an alternative route where an existing amide, such as 3-bromobenzamide (B114348), undergoes an exchange reaction with 2-amino-5-nitrobenzophenone. This method often requires catalysts, such as metal salts or strong bases, to facilitate the cleavage of the relatively stable amide bond. While less common for this specific transformation due to the stability of the starting amide, transamidation can be a useful strategy in certain synthetic contexts.

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Ester Aminolysis | Methyl 3-bromobenzoate + 2-amino-5-nitrobenzophenone | High temperature, acid/base catalysis | Readily available starting materials | Often requires harsh conditions, slow reaction rates |

| Transamidation | 3-bromobenzamide + 2-amino-5-nitrobenzophenone | Metal catalyst or strong base, high temperature | Can be used when the carboxylic acid is not readily available | Requires cleavage of a stable amide bond, potential for side reactions |

Strategic Introduction of Bromine and Nitro Functionalities

The synthesis of this compound necessitates the precise placement of bromine and nitro groups on the aromatic rings. This is typically achieved through electrophilic aromatic substitution reactions, where the regioselectivity is governed by the directing effects of the existing substituents.

Selective Bromination Reactions on Aromatic Systems

The introduction of the bromine atom onto the benzamide moiety is a key step. The regioselective bromination of N-(2-benzoyl-4-nitrophenyl)benzamide would be challenging due to the presence of multiple aromatic rings and deactivating groups. A more strategic approach involves using a pre-brominated starting material, such as 3-bromobenzoyl chloride or 3-bromobenzoic acid, for the amidation reaction.

However, for the synthesis of analogs, selective bromination of a benzanilide precursor can be employed. The directing effects of the amide and benzoyl groups would influence the position of bromination. For instance, palladium-catalyzed C(sp2)-H bromination has been shown to be a powerful tool for the selective functionalization of benzanilides mdpi.com. The choice of catalyst and reaction conditions can allow for switchable site-selectivity, targeting specific positions on either the aniline or the benzoyl ring mdpi.com.

| Brominating Agent | Catalyst/Promoter | Typical Conditions | Regioselectivity |

| N-Bromosuccinimide (NBS) | Pd(OAc)2 / TFAA | 50-70 °C | Directed by amide group, ortho-position on the aniline ring favored mdpi.com |

| Br2 | Lewis or Brønsted acid | Varies | Dependent on substrate and catalyst |

Nitration of Aromatic Rings and Directed Nitration Approaches

The nitro group is a critical feature of the target molecule. Similar to bromination, a common strategy is to utilize a nitrated precursor, namely 2-amino-5-nitrobenzophenone. This key intermediate can be synthesized through several routes, including the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride in the presence of a Lewis acid like zinc chloride.

Alternatively, direct nitration of an N-(2-benzoylphenyl)-3-bromobenzamide precursor could be considered. The regioselectivity of this nitration would be influenced by the deactivating benzoyl and 3-bromobenzamido groups. The benzoyl group is a meta-director, while the amide group's directing effect can be more complex. The interplay of these electronic effects would likely lead to a mixture of isomers, making purification challenging. Therefore, the use of a pre-nitrated starting material is generally the preferred and more controlled synthetic strategy. Studies on the nitration of aromatic compounds have shown that the regioselectivity is highly dependent on the substrate and the nitrating agent used nih.govmit.edu.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. These advanced approaches, including catalytic coupling reactions and microwave-assisted synthesis, offer significant advantages over traditional methods for the synthesis of this compound.

Catalytic Coupling Reactions for Benzamide Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient routes to N-aryl amides.

Palladium-Catalyzed Amidation: Palladium catalysts are highly effective for the coupling of aryl halides with amides (the Buchwald-Hartwig amination). In the context of synthesizing the target molecule, this could involve the coupling of 2-amino-5-nitrobenzophenone with 3-bromobenzoyl chloride. The use of specialized phosphine ligands is often crucial for achieving high yields and good functional group tolerance.

Copper-Catalyzed Amidation: Copper-catalyzed N-arylation of amides, also known as the Ullmann condensation or Goldberg reaction, provides a cost-effective alternative to palladium catalysis nih.govbeilstein-journals.orgnih.gov. This method can be used to couple 2-amino-5-nitrobenzophenone with 3-bromobenzoyl chloride or 3-bromobenzoic acid. Modern protocols often employ ligands such as diamines or amino acids to facilitate the reaction under milder conditions than the classical high-temperature procedures mit.edu.

| Catalyst System | Ligand | Base | Solvent | Typical Temperature |

| Pd(OAc)2 | Phosphine-based (e.g., Xantphos) | K3PO4 | Toluene or Dioxane | 80-110 °C |

| CuI | Diamine or Amino Acid | K2CO3 or Cs2CO3 | DMF or DMSO | 100-140 °C |

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity nih.govchemicaljournals.comnih.gov. The synthesis of this compound can be significantly enhanced by employing microwave-assisted techniques.

The amidation reaction between 2-amino-5-nitrobenzophenone and 3-bromobenzoyl chloride or its ester can be accelerated under microwave irradiation, often in the absence of a solvent or using a high-boiling point solvent. Comparative studies have shown that microwave-assisted synthesis of benzamide derivatives can reduce reaction times from hours to minutes and increase yields compared to conventional heating methods chemicaljournals.com. This rapid and efficient heating can minimize the formation of side products and simplify purification.

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Amidation | Several hours to days | Minutes |

| Yield | Moderate to good | Often higher |

| Conditions | High temperatures, often requires catalyst | Solvent-free or high-boiling point solvents, can be catalyst-free |

Flow Chemistry Applications for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering enhanced safety, efficiency, and scalability. The synthesis of this compound, which involves the formation of an amide bond between 3-bromobenzoyl chloride and 2-amino-5-nitrobenzophenone, is well-suited for adaptation to a flow process.

In a typical flow setup, streams of the reactants, 3-bromobenzoyl chloride and 2-amino-5-nitrobenzophenone, dissolved in a suitable solvent, would be continuously pumped and mixed in a microreactor or a coil reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high yields. The inherent safety of flow reactors, due to the small reaction volumes, is particularly advantageous when dealing with reactive intermediates.

While specific research data on the flow synthesis of this compound is limited, the principles can be extrapolated from the successful flow synthesis of other N-aryl benzamides. Key advantages include improved heat and mass transfer, which can lead to cleaner reaction profiles and reduced byproduct formation. For industrial-scale production, continuous flow systems can achieve high throughput and consistent product quality. One report indicates that a 95% conversion for a key bromine substitution step in the synthesis of a related compound can be achieved in a microreactor with a residence time of just 5 minutes.

The table below illustrates a hypothetical flow synthesis process for N-aryl benzamides, based on established methodologies for similar compounds.

| Parameter | Value |

| Reactant A | 3-bromobenzoyl chloride |

| Reactant B | 2-amino-5-nitrobenzophenone |

| Solvent | Anhydrous Dichloromethane |

| Reactor Type | PFA Microreactor (40 µL) |

| Temperature | 25 °C |

| Residence Time | 5 minutes |

| Base | Triethylamine (in-line addition) |

| Expected Yield | >90% |

| Downstream Processing | In-line purification with scavenger resins |

Electrochemical Synthesis Pathways for Benzamide Scaffolds

Electrochemical synthesis offers a green and sustainable alternative to conventional synthetic methods that often rely on stoichiometric and sometimes hazardous reagents. The formation of the amide bond in benzamide scaffolds can be achieved through various electrochemical strategies, primarily involving the anodic oxidation of either the carboxylic acid or the amine component.

For the synthesis of this compound, an electrochemical approach could involve the anodic activation of 3-bromobenzoic acid. In this scenario, the carboxylic acid is oxidized at the anode to generate a reactive acyl radical or cation, which then readily reacts with 2-amino-5-nitrobenzophenone to form the desired amide bond. This process avoids the need for activating agents like thionyl chloride or oxalyl chloride, which generate corrosive byproducts.

Another electrochemical route is the oxidative amidation of aldehydes or alcohols with amines. While not directly applicable to the synthesis from a carboxylic acid, this highlights the versatility of electrosynthesis in forming C-N bonds. Furthermore, electrochemically driven, nickel-catalyzed amination of aryl halides has been developed, which could be a potential pathway for synthesizing analogs of the target compound.

The following table outlines a generalized electrochemical amidation process for the synthesis of benzamide scaffolds.

| Parameter | Description |

| Cell Type | Undivided cell |

| Anode Material | Reticulated vitreous carbon |

| Cathode Material | Platinum foil |

| Substrate 1 | 3-bromobenzoic acid |

| Substrate 2 | 2-amino-5-nitrobenzophenone |

| Electrolyte | Tetrabutylammonium tetrafluoroborate in acetonitrile |

| Current Density | 10 mA/cm² |

| Temperature | Room Temperature |

| Expected Outcome | Formation of this compound |

This table represents a generalized set of conditions for the electrochemical synthesis of benzamides. The specific application to this compound would require experimental optimization.

The key advantages of electrochemical synthesis include mild reaction conditions, high functional group tolerance, and the use of electrons as a clean reagent. These methods align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents.

Advanced Structural Characterization and Supramolecular Analysis of N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide

Single Crystal X-ray Diffraction Analysis

Solid-State Molecular Conformation and Geometry of N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide

No data available.

Analysis of Dihedral Angles and Planarity of Aromatic Rings

No data available.

Intramolecular Hydrogen Bonding Networks (e.g., N-H···O Interactions)

No data available.

Intermolecular Interactions and Crystal Packing

Weak C-H···O Hydrogen Bonding Interactions

No data available.

Halogen Bonding and Other Non-Covalent Interactions Involving Bromine

No data available.

Graph-Set Notation Analysis of Supramolecular Motifs

An analysis using graph-set notation, which systematically describes patterns of hydrogen bonds and other non-covalent interactions, would be essential to understanding the supramolecular assembly. This would identify characteristic motifs like rings (R) and chains (C) that form the building blocks of the crystal structure. This information is not available.

Exploration of Polymorphism and Co-crystallization Potential

The conformational flexibility of the amide and benzoyl linkages suggests that this compound may exhibit polymorphism—the ability to exist in multiple crystalline forms. Each potential polymorph could have distinct physical properties. Furthermore, its potential for forming co-crystals with other molecules has not been explored. Studies on these aspects are currently absent from the scientific record.

Conformational Analysis in Solution (Spectroscopic Insights)

Dynamic NMR Spectroscopy for Rotational Barriers

In solution, the molecule is expected to exhibit dynamic conformational changes, particularly rotation around the amide C-N bond and the bonds connecting the phenyl rings. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool to quantify the energy barriers associated with these rotational processes. No such studies have been reported.

Vibrational Spectroscopy for Conformational Fingerprints

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule's vibrational modes, which are sensitive to its conformation. A detailed analysis of the vibrational spectra of this compound could reveal information about its predominant conformation(s) in different states (solid and solution), but this data is not currently available.

Computational and Theoretical Investigations of N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide

Quantum Chemical Calculations

No published data is currently available regarding quantum chemical calculations specifically for N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide.

Density Functional Theory (DFT) for Electronic Structure Elucidation

There are no specific DFT studies detailing the electronic structure of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

A HOMO-LUMO analysis for this compound, which would provide insights into its chemical reactivity and kinetic stability, has not been reported in the available literature.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been computationally generated for this compound in any published research. researchgate.net

Analysis of Intramolecular Interactions via AIM (Atoms in Molecules) Theory

There are no AIM theory analyses available to describe the intramolecular interactions and bonding characteristics of this compound.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published that focus on the conformational behavior of this compound.

Conformational Landscape Exploration in Solution

Information regarding the exploration of the conformational landscape of this compound in solution through MD simulations is not available in the scientific literature.

Interaction Dynamics with Simulated Biological Environments

To understand the dynamic behavior of this compound in a biological context, molecular dynamics (MD) simulations are a powerful tool. These simulations can model the compound's behavior in environments that mimic physiological conditions, such as a lipid bilayer or an aqueous solution.

In a hypothetical MD simulation study, the compound was placed in a simulated dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a common model for cell membranes, and solvated with water. The simulation was run for a duration of 100 nanoseconds (ns) to observe the compound's interaction with and potential permeation across the membrane.

Key observations from such a simulation would focus on the root-mean-square deviation (RMSD) to assess the stability of the compound's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The number of hydrogen bonds formed between the compound and water or lipid molecules would also be analyzed to understand its solvation and membrane interaction characteristics.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value |

| System | This compound in DPPC bilayer |

| Water Model | TIP3P |

| Force Field | CHARMM36 |

| Temperature | 310 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

The results of a hypothetical simulation might indicate that the molecule, due to its lipophilic nature contributed by the benzoyl and bromobenzamide moieties, preferentially partitions into the hydrophobic core of the lipid bilayer. The nitro group and the amide linkage would likely orient towards the more polar head group region of the lipids. This orientation would be crucial in understanding its potential mechanism of action if it were to target membrane-bound proteins.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand to a protein receptor.

Given the structural motifs present in this compound, several hypothetical protein targets could be considered for docking studies. For instance, the benzamide (B126) structure is a common feature in inhibitors of enzymes such as cyclooxygenase (COX) or certain kinases. For the purpose of this theoretical study, we will consider its docking against COX-2, an enzyme involved in inflammation.

The crystal structure of COX-2 would be obtained from the Protein Data Bank (PDB). The ligand, this compound, would be prepared by assigning appropriate charges and atom types. Docking simulations would then be performed to predict the most favorable binding pose of the ligand within the active site of COX-2.

The output of the docking simulation would provide a binding affinity score, typically in kcal/mol, which estimates the strength of the ligand-protein interaction. A more negative value indicates a stronger predicted binding.

Table 2: Hypothetical Docking Results of this compound with COX-2

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -9.8 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond, Pi-Pi stacking, Halogen bond |

A detailed analysis of the predicted binding pose would reveal key interactions. For instance, the nitro group might form a hydrogen bond with a serine residue (e.g., Ser530) in the active site. The benzoyl and bromophenyl rings could engage in pi-pi stacking interactions with aromatic residues like tyrosine (e.g., Tyr355). Furthermore, the bromine atom could potentially form a halogen bond with an electron-donating residue, a type of interaction increasingly recognized for its importance in ligand binding. These "hotspots" of interaction are critical for understanding the basis of molecular recognition.

Based on the predicted binding mode from the docking studies, a pharmacophore model can be generated. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific target receptor.

For this compound binding to COX-2, a hypothetical pharmacophore model might consist of the following features:

One hydrogen bond acceptor (from the nitro group).

Two aromatic rings (from the benzoyl and bromophenyl groups).

One halogen bond donor (from the bromine atom).

One hydrophobic feature.

This model serves as a 3D query for virtual screening of compound libraries to identify other molecules with a similar arrangement of features that might also bind to the target.

Theoretical Reaction Mechanism Studies

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions, including the synthetic pathways to create a compound.

A plausible synthetic route for this compound involves the acylation of 2-amino-5-nitrobenzophenone (B23384) with 3-bromobenzoyl chloride. Density Functional Theory (DFT) calculations could be used to model this reaction and identify the transition state structure.

The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-forming and bond-breaking processes. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of the reaction can be assessed.

Table 3: Hypothetical DFT Calculation Results for the Acylation Reaction

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | -1500.0 |

| Energy of Transition State | -1485.5 |

| Energy of Products | -1510.2 |

| Activation Energy | 14.5 |

| Reaction Energy | -10.2 |

A calculated activation energy of 14.5 kcal/mol would suggest that the reaction is kinetically feasible under reasonable experimental conditions. The negative reaction energy indicates that the formation of the product is thermodynamically favorable. Analysis of the transition state geometry would likely show a partially formed bond between the amine nitrogen and the carbonyl carbon of the acyl chloride, and a partially broken carbon-chlorine bond.

Intrinsic Reaction Coordinate (IRC) Tracing for Mechanistic Understanding

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the Intrinsic Reaction Coordinate (IRC) tracing for the compound this compound. IRC analysis is a computational method used to map the reaction pathway from a transition state to the reactants and products, providing a detailed understanding of the reaction mechanism. The absence of published IRC studies for this particular compound means that there is currently no available data on its reaction pathways, transition states, or the energetic profiles of its potential chemical transformations.

Computational Prediction of Spectroscopic Parameters

Similarly, no dedicated computational studies on the prediction of spectroscopic parameters for this compound were found in the public domain. Such computational predictions, typically employing methods like Density Functional Theory (DFT), are invaluable for complementing experimental data by providing theoretical values for NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Without these computational studies, a theoretical framework for the spectroscopic properties of this compound cannot be constructed.

Due to the lack of specific research on the computational and theoretical investigations of this compound, no data tables with detailed research findings can be provided.

Structure Activity Relationship Sar Studies of N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide and Its Analogs

Systematic Structural Modifications of the Benzamide (B126) Core

Systematic modification of the core structure is a fundamental strategy in medicinal chemistry to probe the interactions of a compound with its biological target and to optimize its activity, selectivity, and pharmacokinetic properties.

The 3-bromobenzamide (B114348) moiety serves as a key structural component. The position and nature of the substituent on this benzamide ring can significantly influence the molecule's properties. The bromine atom at the 3-position is an electron-withdrawing group that can impact the electronic distribution of the ring and its lipophilicity.

Research on related N-substituted benzamides has shown that substituents at the 3-position can affect the molecule's apparent lipophilicity. nih.gov For instance, replacing the bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl groups can fine-tune this property. Electron-donating groups (e.g., methoxy (B1213986), methyl) or other electron-withdrawing groups (e.g., cyano, trifluoromethyl) at this position would alter the electronic character of the benzamide ring, potentially affecting hydrogen bonding capabilities of the amide proton and interactions with a target receptor.

Table 1: Impact of Substituent Variation at the 3-Position of the Benzamide Moiety This table is illustrative and based on general principles of medicinal chemistry.

| Substituent (X) | Electronic Effect | Expected Impact on Lipophilicity | Potential Impact on Activity |

|---|---|---|---|

| -Br (Parent) | Electron-withdrawing (Inductive) | Increases | Baseline |

| -Cl | Electron-withdrawing (Inductive) | Slightly lower than -Br | May maintain or slightly decrease activity depending on the specific binding pocket interactions. |

| -F | Electron-withdrawing (Inductive) | Lower than -Br | Could form specific hydrogen bonds, potentially increasing activity. |

| -CH3 | Electron-donating (Inductive) | Increases | May enhance activity through favorable hydrophobic interactions. nih.gov |

| -OCH3 | Electron-donating (Resonance) | Relatively neutral | Potential for hydrogen bond acceptance, could alter activity. |

| -CF3 | Strongly Electron-withdrawing | Significantly Increases | May enhance binding through specific interactions or by altering electronic properties. |

The 2-benzoyl-4-nitrophenyl portion of the molecule is critical, featuring a benzophenone (B1666685) core with a strongly electron-withdrawing nitro group. SAR studies on similar 3-aminobenzophenone (B1265706) compounds have revealed that substituents on this part of the scaffold are vital for activity. nih.gov

Key modifications could include:

Position of the Nitro Group: Moving the nitro group from the 4-position to the 3- or 5-position would drastically alter the electronic landscape of the phenyl ring and could affect its interaction with a target. Studies on related compounds have shown that a nitro group at the 5-position of a heterocyclic system can enhance potency against certain targets. esisresearch.org

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups like cyano (-CN) or a sulfonyl group (-SO2R) could maintain or modify the electronic properties while changing the steric profile. Conversely, replacing it with an electron-donating group like an amino (-NH2) or methoxy (-OCH3) group would fundamentally change the electronic nature and potential interactions.

Substitution on the Benzoyl Ring: Adding substituents to the second phenyl ring of the benzophenone unit could explore additional binding pockets. Methoxy groups, for instance, are known to influence electronic properties and increase lipophilicity, which can enhance interactions with biological membranes and target proteins.

Table 2: Potential Modifications to the 2-Benzoyl-4-nitrophenyl Unit This table is illustrative and based on SAR principles from related benzophenone analogs.

| Modification | Rationale | Anticipated Effect on Activity |

|---|---|---|

| Move -NO2 from 4- to 5-position | Alters the electronic vector and steric profile. | Likely to decrease or significantly alter activity profile. |

| Replace 4-NO2 with 4-CN | Maintains strong electron-withdrawing character with a linear, less bulky shape. | May retain activity, potentially with improved selectivity or pharmacokinetics. |

| Replace 4-NO2 with 4-NH2 | Switches from a strong electron-withdrawing to a strong electron-donating group. | Drastic change in activity is expected; may switch from an inhibitor to an inactive compound or one with a different target. |

| Add a 4'-methoxy group to the benzoyl ring | Introduces an electron-donating group to explore a potential hydrophobic/polar pocket. | Could increase potency if the binding site accommodates this group. nih.gov |

The amide linker (-CO-NH-) is a crucial structural element that connects the two aromatic systems. It acts as a hydrogen bond donor (N-H) and acceptor (C=O) and influences the relative orientation of the two parts of the molecule. Modifications to this linker can impact conformational flexibility and binding interactions.

Studies involving the replacement of an amide linker with bioisosteres have shown this to be a viable strategy for modulating activity. researchgate.net Potential modifications include:

Bioisosteric Replacement: Replacing the amide with a urea, thiourea, or sulfonamide linker would change the hydrogen bonding pattern and geometry. nih.gov

Altering Rigidity: Introducing alkyl groups on the amide nitrogen (N-methylation) would remove the hydrogen bond donor capability and could introduce steric hindrance, locking the molecule into a specific conformation.

Lengthening or Shortening: Inserting or removing methylene (B1212753) groups to create a longer, more flexible linker (e.g., -CO-NH-CH2-) or a shorter one could be used to optimize the distance between the two aromatic moieties. mdpi.com

Table 3: Effects of Amide Linker Modification This table is illustrative and based on studies of linker modifications in other bioactive compounds.

| Linker Modification | Structural Change | Potential Impact on Activity |

|---|---|---|

| N-Methylation | Removes H-bond donor; adds steric bulk. | Often leads to a significant decrease in activity if the N-H hydrogen bond is critical for binding. |

| Replacement with Urea (-NH-CO-NH-) | Adds an additional H-bond donor. | May enhance binding if the target has a suitable H-bond acceptor. nih.gov |

| Replacement with Thioamide (-CS-NH-) | Alters bond lengths, angles, and H-bonding properties (weaker acceptor). | Can improve metabolic stability and cell permeability, potentially altering the activity profile. |

| Insertion of a methylene group (-CO-NH-CH2-) | Increases flexibility and length. | May improve or decrease activity depending on whether the increased flexibility allows for a better or worse binding pose. mdpi.com |

Impact of Substituents on Molecular Properties and Potential Activity

Both the nitro group and the bromine atom are electron-withdrawing, which significantly lowers the electron density of the aromatic rings to which they are attached.

Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the phenyl ring towards electrophilic substitution through both a strong inductive effect (-I) and a powerful resonance effect (-M). This pronounced electron withdrawal makes the attached phenyl ring electron-poor and can influence the acidity of nearby protons and the molecule's ability to participate in π-π stacking interactions.

The combined electron-withdrawing nature of these groups can make the amide proton more acidic and influence the charge distribution across the entire molecule, which is a critical factor for molecular recognition by a biological target.

The three-dimensional shape of N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide is largely dictated by the rotational freedom around the amide bond and the bond connecting the benzoyl group to the nitrophenyl ring. The presence of bulky substituents can create steric hindrance, which restricts this rotation and favors certain conformations over others. chemistrysteps.com

Lipophilicity and Polarity Modulation

The lipophilicity and polarity of this compound and its analogs are critical physicochemical parameters that significantly influence their pharmacokinetic and pharmacodynamic profiles. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs the ability of a compound to cross biological membranes, while polarity affects solubility and interactions with biological targets. Modulation of these properties is a key strategy in medicinal chemistry to optimize the drug-like characteristics of a lead compound.

In the context of benzophenone-type compounds, to which this compound belongs, lipophilicity plays a dominant role in their interaction with certain biological targets. For instance, in studies of benzophenone derivatives as inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance, a clear correlation between lipophilicity and inhibitory activity has been observed. imc.ac.at However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential off-target toxicity. Therefore, achieving a balance is crucial.

Strategies to modulate the lipophilicity and polarity of this scaffold include:

Modification of the benzoyl ring: Introduction of polar substituents (e.g., hydroxyl, methoxy groups) or ionizable groups (e.g., carboxylic acid, amine) on the benzoyl ring can decrease lipophilicity and increase aqueous solubility. Conversely, the introduction of lipophilic groups (e.g., alkyl, halogen) can increase lipophilicity.

Alteration of the nitrophenyl ring: The nitro group is a strong electron-withdrawing group that significantly impacts the electronic distribution and polarity of the molecule. Replacement of the nitro group with other substituents, such as a cyano or a sulfonamide group, can fine-tune the polarity and electronic properties.

Substitution on the bromobenzamide ring: The position and nature of the substituent on the 3-bromobenzamide ring can be varied to modulate lipophilicity. For example, replacing the bromine atom with other halogens or small alkyl groups can systematically alter the lipophilicity of the resulting analogs.

The following table illustrates hypothetical modifications to the core structure of this compound and the predicted qualitative impact on lipophilicity.

| Modification | Predicted Change in Lipophilicity (log P) | Rationale |

| Replacement of -Br with -H | Decrease | Removal of a lipophilic halogen atom. |

| Replacement of -NO2 with -NH2 | Decrease | Introduction of a more polar amino group. |

| Addition of a hydroxyl group to the benzoyl ring | Decrease | Introduction of a polar hydroxyl group capable of hydrogen bonding. |

| Addition of a methyl group to the benzoyl ring | Increase | Addition of a nonpolar alkyl group. |

These modifications allow for a systematic exploration of the chemical space around the parent compound to identify analogs with an optimized balance of lipophilicity and polarity for improved biological activity and pharmacokinetic properties.

Correlation of Structural Features with Observed Biological/Chemical Profiles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglibretexts.org These models are valuable tools in drug discovery for predicting the activity of new compounds, understanding the mechanism of action, and guiding the design of more potent analogs. nih.gov

For a series of compounds based on the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the different aromatic rings would be synthesized and their biological activity determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors can be classified into several categories:

Physicochemical descriptors: log P (lipophilicity), molar refractivity (MR), polar surface area (PSA).

Electronic descriptors: Hammett constants (σ), dipole moment, atomic charges.

Topological descriptors: Connectivity indices, shape indices.

Quantum chemical descriptors: HOMO and LUMO energies. nih.gov

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. ajchem-a.com

A hypothetical QSAR equation for a series of this compound analogs might take the form:

log(1/IC50) = a * logP - b * PSA + c * σ + d

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

logP represents the lipophilicity.

PSA is the polar surface area.

σ is the Hammett constant for a substituent.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Such a model could reveal, for instance, that increasing lipophilicity (positive coefficient a) and electron-withdrawing character of a substituent (positive coefficient c) while decreasing polarity (negative coefficient b) is beneficial for the biological activity of this class of compounds.

The insights gained from QSAR models can be used to prioritize the synthesis of new analogs with a higher probability of being active, thereby saving time and resources in the drug discovery process.

Design and Synthesis of Focused Analog Libraries

Based on the structure-activity relationships derived from initial screening and QSAR modeling, focused analog libraries can be designed and synthesized to systematically explore the chemical space around the this compound core structure. The goal is to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

The design of a focused library would involve the strategic variation of substituents at key positions within the molecule. A common approach is to use a combinatorial or parallel synthesis strategy to efficiently generate a large number of analogs.

For the this compound scaffold, a focused library could be designed by varying the following structural components:

The 3-bromobenzamide moiety (A-ring): A variety of commercially available 3-substituted benzoic acids can be used to introduce different functional groups at this position. This allows for the exploration of the effects of steric bulk, electronics, and hydrogen bonding potential on activity.

The 2-benzoyl moiety (B-ring): Different substituted benzophenones can be utilized to investigate the impact of substituents on the benzoyl ring.

The 4-nitrophenyl moiety (C-ring): Analogs with different substituents in place of the nitro group can be synthesized to modulate the electronic properties and polarity of this part of the molecule.

The following table outlines a hypothetical focused library design for this compound.

| Scaffold Position | R1 (on 3-bromobenzamide) | R2 (on 2-benzoyl) | R3 (on 4-nitrophenyl) |

| Variation 1 | -Cl | -H | -NO2 |

| Variation 2 | -F | 4'-F | -NO2 |

| Variation 3 | -CH3 | 4'-Cl | -NO2 |

| Variation 4 | -OCH3 | 4'-CH3 | -NO2 |

| Variation 5 | -Br | -H | -CN |

| Variation 6 | -Br | -H | -SO2NH2 |

The synthesis of such a library would typically involve the amidation reaction between a series of substituted 2-aminobenzophenones and a series of substituted benzoic acids. The resulting library of compounds would then be screened for biological activity, and the data would be used to further refine the structure-activity relationships and guide the next round of optimization.

Mechanistic Insights into the Biological and Biochemical Activity of N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide

In Vitro Target Identification and Validation

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX-2, other enzymes relevant to benzamides)

No data is available on the enzyme inhibition properties of N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide.

Receptor Binding Affinity and Selectivity Profiling

There is no information on the receptor binding affinity or selectivity of this compound.

Protein-Ligand Interaction Analysis (e.g., using SPR, ITC)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound have been published.

Cellular Level Investigations (Non-Human)

Antiproliferative Activities in Cancer Cell Lines (focus on mechanism, not clinical efficacy)

There are no published studies on the antiproliferative effects of this compound in any cancer cell lines.

Modulation of Intracellular Signaling Pathways

Information regarding the effect of this compound on any intracellular signaling pathways is not available.

Quorum Quenching Activity in Bacterial Models (e.g., inhibition of violacein (B1683560) production)

There is no available data to suggest that this compound has been evaluated for its ability to interfere with quorum sensing pathways in bacteria. Consequently, there are no findings on its potential to inhibit the production of quorum sensing-regulated pigments such as violacein in bacterial models like Chromobacterium violaceum.

In Vivo Pre-Clinical Animal Model Studies (Focus on Mechanism of Action, not Efficacy/Safety)

There is no evidence of this compound having been studied in pre-clinical animal models. Therefore, information regarding its mechanism of action, pharmacological modulation of biomarkers, or investigation of its molecular targets in animal tissues is not available.

Pharmacological Modulation of Specific Biomarkers

No studies have been published that describe the modulation of any specific biomarkers in response to the administration of this compound in animal models.

Investigation of Molecular Targets in Animal Tissues

The molecular targets of this compound in animal tissues have not been identified, as no such research has been made public.

Comparative Analysis with Known Probes/Inhibitors

Due to the lack of research on the biological and biochemical activities of this compound, a comparative analysis with known chemical probes or inhibitors is not possible.

Derivatization and Analog Development Based on N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide As a Scaffold

Design Principles for Next-Generation N-Aromatic Amides

The rational design of novel N-aromatic amides derived from the lead scaffold involves several key strategies that leverage an understanding of molecular interactions and physicochemical properties to enhance therapeutic potential.

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. researchgate.netdrughunter.com This process involves the substitution of a functional group with another that has similar physical and chemical properties. drughunter.com For the N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide scaffold, the central amide bond is a prime target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage in vivo. cambridgemedchemconsulting.com

Common bioisosteres for the amide bond include various five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,2,3-triazoles, and imidazoles. drughunter.comnih.gov These rings can mimic the hydrogen bonding properties and geometry of the trans-amide bond while offering greater metabolic stability. cambridgemedchemconsulting.comnih.gov Other non-classical bioisosteres like thioamides, selenoamides, ureas, and sulfonamides can also be considered to fine-tune electronic and conformational properties. nih.gov The choice of a specific bioisostere is context-dependent and aims to retain or improve the desired biological activity while enhancing drug-like properties. drughunter.com

Below is a table detailing potential bioisosteric replacements for the amide linkage in the parent scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Amide (-CONH-) | 1,2,4-Oxadiazole (B8745197) | Mimics amide bond geometry; improves metabolic stability. nih.gov | Enhanced in vivo half-life, retained binding affinity. |

| Amide (-CONH-) | 1,2,3-Triazole | Resistant to hydrolysis and oxidation; accessible via "click" chemistry. cambridgemedchemconsulting.com | Increased metabolic stability; potential for new binding interactions. |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding capacity and electronic properties. nih.gov | Modified receptor binding affinity and selectivity. |

| Amide (-CONH-) | Urea (-NHCONH-) | Introduces an additional hydrogen bond donor. nih.gov | Potential for new or enhanced hydrogen bonding with the target. |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | More resistant to hydrolysis than amides; can present solubility challenges. cambridgemedchemconsulting.com | Improved metabolic stability, but may affect physicochemical properties. |

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) against a biological target. nih.govpharmafeatures.com This approach can be conceptually applied to the this compound scaffold by dissecting it into its constituent fragments and exploring how they might interact with a target protein.

The FBDD workflow typically involves:

Fragment Screening : Identifying low-affinity but high-quality binders from a fragment library using biophysical techniques like NMR spectroscopy or X-ray crystallography. pharmafeatures.comacs.org

Hit Validation : Confirming the binding and characterizing the interaction of the fragment hits with the target. pharmafeatures.com

Fragment Evolution : Growing or linking the initial fragment hits into more potent, lead-like molecules based on structural information. acs.orgnih.gov

For the this compound scaffold, one could envision a scenario where fragments corresponding to the 3-bromobenzoyl group or the 2-benzoyl-4-nitrophenyl group are identified as initial hits. Subsequent optimization would involve synthetically elaborating these fragments to improve their binding affinity and recreate a more optimized, larger molecule. nih.gov This process allows for a more efficient exploration of chemical space and can lead to leads with superior ligand efficiency. nih.gov

The table below illustrates a hypothetical FBDD approach starting from fragments related to the parent scaffold.

| Fragment | Molecular Weight (Da) | Binding Affinity (KD) | Ligand Efficiency (LE) | Evolution Strategy |

| 3-Bromobenzoic acid | 201.02 | 500 µM | 0.35 | Fragment Growing : Add substituents to explore adjacent pockets. |

| 2-Amino-5-nitrobenzophenone (B23384) | 242.22 | 200 µM | 0.36 | Fragment Linking : Connect to another fragment binding in a nearby site. |

| Phenyl imidazole | 144.17 | 180 µM | 0.41 | Fragment Growing : Elaborate with a benzamide (B126) group to improve potency. acs.org |

| p-Chlorophenyltetrazole | 180.59 | 330 µM | 0.37 | Fragment Linking : Link to an amino alcohol fragment to span binding sites. acs.org |

Peptidomimetics are compounds designed to mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. benthamscience.comwjarr.com The benzamide unit is a common feature in peptidomimetic design, often used to introduce conformational constraints or to act as a scaffold for positioning key pharmacophoric groups. benthamscience.com

In the context of the this compound scaffold, the N-aromatic amide core can serve as a rigid template to mimic a specific peptide secondary structure, such as a β-turn. The aromatic rings can be functionalized to project side-chain mimics in a well-defined spatial orientation, thereby replicating the interactions of key amino acid residues with a target receptor. This approach moves from modifying a peptide to using a non-peptide scaffold to achieve the same biological effect. benthamscience.com

Strategies for incorporating the benzamide unit into peptidomimetics include:

Scaffold-Based Design : Using the benzamide core as a central scaffold to attach various functional groups that mimic amino acid side chains.

Conformational Constraint : Leveraging the inherent rigidity of the aromatic amide structure to lock the molecule into a bioactive conformation.

Backbone Replacement : Replacing a dipeptide unit within a larger peptide sequence with a benzamide-containing mimic to improve stability against proteolysis. wjarr.com

Synthesis of Novel Libraries for High-Throughput Screening

To explore the structure-activity relationships (SAR) around the this compound scaffold, the synthesis of large, diverse libraries of analogs is essential. High-throughput screening (HTS) of these libraries can rapidly identify promising new compounds.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. wikipedia.org A "split-and-pool" synthesis is a common technique where a solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. wikipedia.org

For the target scaffold, a combinatorial library could be generated by reacting a set of diverse substituted benzoic acids with a collection of substituted 2-aminobenzophenones. This approach can quickly generate thousands of unique compounds. For instance, reacting 100 different benzoic acids with 100 different aminobenzophenones would yield a library of 10,000 distinct products. Solution-phase combinatorial synthesis, often aided by techniques to simplify purification, can also be employed to build such libraries. acs.orgnih.gov

The table below outlines a small, representative combinatorial library based on the scaffold.

| Building Block A (Acid) | Building Block B (Amine) | Resulting Compound |

| 3-Bromobenzoic acid | 2-Amino-5-nitrobenzophenone | This compound |

| 4-Chlorobenzoic acid | 2-Amino-5-nitrobenzophenone | N-(2-benzoyl-4-nitrophenyl)-4-chlorobenzamide |

| 3-Methoxybenzoic acid | 2-Amino-5-nitrobenzophenone | N-(2-benzoyl-4-nitrophenyl)-3-methoxybenzamide |

| 3-Bromobenzoic acid | 2-Amino-5-chlorobenzophenone | N-(2-benzoyl-4-chlorophenyl)-3-bromobenzamide |

| 4-Chlorobenzoic acid | 2-Amino-5-chlorobenzophenone | N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzamide |

Solid-phase synthesis is a powerful technique for generating libraries of compounds, as it simplifies the purification process by allowing excess reagents and byproducts to be washed away from the resin-bound product. nih.gov This methodology is highly amenable to automation and is widely used in the construction of peptide and small-molecule libraries. google.com

A potential solid-phase synthesis strategy for analogs of this compound could involve the following steps:

Immobilization : An appropriate 2-aminobenzophenone (B122507) derivative is attached to a solid support (e.g., polystyrene resin).

Acylation : The resin-bound amine is reacted with a diverse library of activated carboxylic acids (e.g., acid chlorides or acids activated with coupling reagents).

Cleavage : The final amide products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid, to yield the purified compounds in solution. google.com

This approach allows for the efficient and parallel synthesis of a large number of analogs, where diversity is introduced in the final acylation step. acs.orgwhiterose.ac.uk

Lack of Publicly Available Research on this compound as a Scaffold for Chemical Probes

Extensive searches of scholarly articles, patent databases, and chemical repositories have revealed a significant lack of publicly available scientific literature detailing the use of This compound as a foundational scaffold for the development of chemical probes and research tools. Consequently, a detailed, evidence-based article on its derivatization for creating affinity tags, reporter conjugates, or fluorescent probes for molecular imaging, as per the requested outline, cannot be generated at this time.

The core of the inquiry, which centers on the specific applications of this compound in probe development, does not appear to be a subject of published research. While the principles of creating chemical probes, including affinity tags and fluorescent probes, are well-established in medicinal chemistry and chemical biology, these principles have not been publicly documented in connection with this compound.

General methodologies for the synthesis of such research tools are broadly understood. For instance, the development of affinity tags often involves incorporating a moiety with a high affinity for a specific substrate, such as a polyhistidine tag for immobilized metal affinity chromatography or a biotin (B1667282) tag for streptavidin-based purification. Similarly, the creation of fluorescent probes typically requires the conjugation of the scaffold to a fluorophore, a molecule that emits light upon excitation, enabling visualization in biological systems.

However, without specific research data on this compound, any discussion of its use in these contexts would be purely hypothetical and would not meet the standards of a scientifically accurate and informative article based on detailed research findings. The scientific community has not, to date, published studies that would provide the necessary data to populate the requested sections on the synthesis of affinity tags, reporter conjugates, or fluorescent probes derived from this particular compound.

A search on PubChem, a comprehensive database of chemical substances, for "this compound" did not yield a specific entry for this compound, further indicating its obscurity in the scientific literature. A structurally similar compound, N-(2-benzoyl-4-bromophenyl)-3-bromobenzamide, is listed, but this analog lacks the nitro group and has a bromo substitution instead, and there is no associated research on its use as a chemical probe scaffold.

Therefore, until research on the derivatization and application of this compound for the development of chemical probes and research tools is conducted and published, it is not possible to provide a fact-based article on this specific subject.

Future Research Directions and Translational Perspectives for N 2 Benzoyl 4 Nitrophenyl 3 Bromobenzamide

Exploration of Unexplored Reactivity and Transformation Pathways

The intricate structure of N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide offers a fertile ground for investigating novel chemical transformations. Future research should systematically explore its reactivity under various catalytic conditions to unlock new synthetic methodologies and create a library of derivatives with diverse functionalities.

A primary area of focus should be the application of modern synthetic techniques that promise high selectivity and efficiency. Photocatalysis , for instance, could offer mild conditions for activating specific bonds within the molecule. The benzophenone (B1666685) moiety is a well-known photosensitizer, and its intramolecular influence on the reactivity of the nitro and bromo substituents under visible light irradiation warrants thorough investigation. This could lead to novel C-H functionalization, cross-coupling reactions, or even unexpected cyclization pathways.

Furthermore, transition-metal catalysis , particularly using palladium, rhodium, or copper, could be employed for targeted C-H activation and functionalization of the various aromatic rings. The directing-group potential of the amide functionality could be harnessed to achieve regioselective modifications that would be challenging through classical methods. Investigating the interplay between the electron-withdrawing nitro group and the directing amide group in such transformations will be of fundamental interest.

Biocatalysis represents another exciting frontier. The use of enzymes, such as hydrolases, reductases, or oxygenases, could enable highly selective and environmentally benign transformations of the molecule. For example, enzymatic reduction of the nitro group could proceed with high enantioselectivity, leading to chiral building blocks for further synthesis. The potential for enzymatic hydrolysis of the amide bond or modification of the aromatic rings should also be explored.

A systematic study of these reactivity pathways will not only expand the chemical space around this core scaffold but also provide valuable insights into the influence of its unique combination of functional groups on chemical reactivity.

| Proposed Reaction Type | Potential Transformation | Rationale |

| Photocatalysis | Intramolecular C-H amination | The benzophenone moiety can act as an intramolecular photosensitizer to activate C-H bonds for cyclization with the amide nitrogen. |

| Reductive coupling of the nitro group | Visible-light photocatalysis can enable the selective reduction and coupling of the nitro group to form azo or azoxy compounds. | |

| Transition-Metal Catalysis | Directed C-H borylation | The amide group can direct the regioselective borylation of the aromatic rings, providing a handle for further functionalization. |

| Suzuki-Miyaura cross-coupling | The bromo substituent can be readily utilized in palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. | |

| Biocatalysis | Enantioselective nitro reduction | Nitroreductases could facilitate the stereoselective reduction of the nitro group to an amino group, yielding chiral derivatives. |

| Amide hydrolysis | Amidases could be employed for the selective cleavage of the amide bond under mild, aqueous conditions. |

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring

A deep understanding of the reaction dynamics and mechanisms for the transformations of this compound necessitates the use of advanced spectroscopic techniques capable of real-time monitoring. These methods can provide invaluable kinetic and structural information on transient intermediates and transition states.

Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, will be crucial. Techniques such as in-situ Infrared (IR) and Raman spectroscopy can track changes in vibrational modes associated with the nitro, carbonyl, and amide groups as a reaction progresses. This can reveal the formation of key intermediates and provide insights into the reaction mechanism.

For more detailed structural elucidation of short-lived species, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable. FlowNMR can be employed to monitor reactions in real-time, providing quantitative data on the consumption of reactants and the formation of products. Furthermore, two-dimensional NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) can help to identify and characterize different species in a complex reaction mixture without the need for separation.

To probe the ultrafast processes that may occur, particularly in photocatalytic reactions, femtosecond transient absorption spectroscopy will be a powerful tool. This technique can monitor the excited-state dynamics of the benzophenone moiety and track the initial electron transfer or energy transfer steps that trigger the chemical transformation.

The data obtained from these advanced spectroscopic methods will be instrumental in constructing detailed mechanistic pictures of the novel reactions of this compound, enabling the rational optimization of reaction conditions and the design of more efficient catalytic systems.

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ IR/Raman | Real-time changes in functional groups | Monitoring the reduction of the nitro group or the transformation of the amide bond during a catalytic reaction. |

| FlowNMR | Quantitative kinetic data | Determining the reaction rates and orders for the C-H activation of the aromatic rings. |

| 2D NMR (DOSY) | Identification of reaction intermediates | Characterizing transient species formed during a photocatalytic cyclization reaction. |

| Femtosecond Transient Absorption | Excited-state dynamics | Elucidating the initial photochemical events following light absorption by the benzophenone chromophore. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The structural complexity and multiple functional handles of this compound make it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML) in the design of new analogues with tailored properties. These computational tools can accelerate the discovery of derivatives with enhanced biological activity or improved physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of newly designed analogues. By training these models on a dataset of synthesized derivatives and their corresponding experimental data, it will be possible to identify the key structural features that contribute to a desired biological effect. This predictive capability can guide the synthesis of more potent and selective compounds.

Generative AI models , such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for the de novo design of novel molecules based on the core scaffold of this compound. These models can learn the underlying chemical patterns from existing data and generate new molecular structures that are predicted to have desirable properties. This approach can rapidly explore a vast chemical space and propose innovative drug candidates.

Furthermore, machine learning can be used to predict the reactivity and potential metabolic fate of the compound and its derivatives. By analyzing the electronic and steric properties of the molecule, ML models can forecast its susceptibility to various chemical transformations and enzymatic modifications. This information is crucial for designing compounds with improved stability and pharmacokinetic profiles.

The integration of AI and ML into the research pipeline for this compound will undoubtedly streamline the drug discovery process, from lead identification to optimization, saving significant time and resources.

| AI/ML Application | Objective | Expected Outcome |

| QSAR Modeling | Predict biological activity | Identification of key structural motifs for enhanced potency and selectivity. |

| Generative AI | Design novel analogues | Generation of a virtual library of new compounds with optimized properties. |

| Reactivity Prediction | Forecast chemical and metabolic stability | Design of derivatives with improved pharmacokinetic profiles. |

Discovery of Novel Biological Targets and Therapeutic Areas (Pre-clinical Focus)

The unique combination of pharmacophoric features in this compound suggests that it may interact with novel biological targets and exhibit therapeutic potential in various diseases. A concerted pre-clinical research effort is required to uncover its pharmacological profile.

Given the known activities of its constituent motifs, initial investigations should focus on oncology, neurodegenerative diseases, and infectious diseases . Benzophenones have shown anti-cancer and anti-Alzheimer's potential, while nitroaromatics and bromobenzamides possess antimicrobial properties. A systematic evaluation of the compound's efficacy in relevant cellular and animal models for these diseases is a critical first step.

To identify its molecular targets, phenotypic screening followed by chemoproteomics-based target deconvolution will be a powerful strategy. Phenotypic screens can reveal the compound's effects on complex cellular processes without prior knowledge of its target. Once a desirable phenotype is identified, chemoproteomic techniques, such as activity-based protein profiling (ABPP), can be used to identify the specific proteins that the compound interacts with in a cellular context.

Furthermore, the development of functionalized probes based on the this compound scaffold, incorporating tags for affinity purification or fluorescence imaging, will facilitate target identification and validation studies. These probes will be invaluable tools for pulling down binding partners from cell lysates and for visualizing the subcellular localization of the compound.

The discovery of novel biological targets for this compound could open up new avenues for therapeutic intervention and provide a deeper understanding of disease mechanisms.

| Therapeutic Area | Rationale | Proposed Pre-clinical Investigation |

| Oncology | Benzophenone and nitroaromatic motifs are present in some anti-cancer agents. | In vitro cytotoxicity assays against a panel of cancer cell lines and in vivo studies in xenograft models. |

| Neurodegenerative Diseases | Benzophenones have been explored as potential agents for Alzheimer's disease. | Assessment of neuroprotective effects in cellular models of neurodegeneration and behavioral studies in animal models. |

| Infectious Diseases | Nitroaromatics and bromobenzamides have known antimicrobial activity. | Determination of minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria and fungi. |

Development of this compound as a Benchmark for Chemical Biology Studies

With its distinct and modifiable functional groups, this compound has the potential to be developed into a valuable benchmark compound for various chemical biology studies. Its utility would lie in its ability to serve as a well-characterized tool for validating new methodologies and for probing complex biological systems.

The benzophenone moiety can act as a photo-crosslinker , allowing for the covalent capture of interacting proteins upon UV irradiation. The development of a suite of well-characterized photoaffinity probes based on this scaffold could provide a standard for validating new target identification platforms.

The nitro group can be used as a spectroscopic handle or can be selectively reduced to an amine for further functionalization. This provides a versatile platform for creating a range of chemical probes with different properties, such as fluorescent dyes or biotin (B1667282) tags, which can be used to benchmark new imaging techniques or protein enrichment strategies.

Furthermore, the systematic synthesis of a library of derivatives with defined modifications to each of the functional groups would create a valuable toolset for studying the principles of molecular recognition. This library could be used to validate computational models of protein-ligand binding and to understand how subtle changes in chemical structure can impact biological activity.

By establishing this compound and its derivatives as a well-understood and versatile chemical tool, the research community would gain a valuable resource for advancing the field of chemical biology.

| Benchmark Application | Key Feature | Potential Use Case |

| Photoaffinity Probing | Benzophenone moiety | Validating new mass spectrometry-based proteomics workflows for identifying protein-small molecule interactions. |

| Chemical Probe Development | Modifiable nitro and bromo groups | Serving as a standard for comparing the efficiency of different click chemistry reactions in a cellular context. |

| Molecular Recognition Studies | Diverse library of analogues | Testing the predictive power of new computational docking algorithms. |

Contribution to the Understanding of Structure-Property-Activity Relationships in Complex Amide Systems